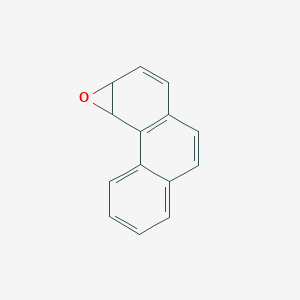

Phenanthrene-3,4-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8,11-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-2-4-11-9(3-1)5-6-10-7-8-12-14(15-12)13(10)11/h1-8,12,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJAOFFXDWCMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960399 | |

| Record name | 1a,9c-Dihydrophenanthro[3,4-b]oxirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39834-45-2 | |

| Record name | 1a,9c-Dihydrophenanthro[3,4-b]oxirene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39834-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthro(3,4-b)oxirene, 1a,9c-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039834452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1a,9c-Dihydrophenanthro[3,4-b]oxirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenanthrene 3,4 Oxide

Chemical Synthesis Pathways of Phenanthrene-3,4-oxide

The synthesis of this compound is not typically achieved through direct oxidation of the parent phenanthrene (B1679779) molecule due to the higher reactivity of the 9,10-bond. Instead, the most effective strategies involve the preparation of a phenanthrene precursor that is already functionalized at the 3- and 4-positions, which is then converted to the epoxide.

Epoxidation of Phenanthrene Precursors

The primary and most viable precursor for the synthesis of this compound is phenanthrene-3,4-diol (B1199322). The general pathway involves the initial synthesis of this diol, followed by a cyclization reaction to form the epoxide ring.

A key source for the diol precursor is the metabolic action of microorganisms. For instance, certain bacteria can oxidize phenanthrene to produce cis-3,4-dihydroxy-3,4-dihydrophenanthrene. researchgate.netmdpi.com This bio-derived intermediate provides a direct route to the target epoxide.

The conversion of the 3,4-diol to the 3,4-oxide can be accomplished through a two-step process involving the formation of a chlorohydrin intermediate. A modified synthetic approach utilizes the enantiopure bacterial metabolite, cis-3,4-dihydroxy-3,4-dihydrophenanthrene, which is first converted to a chlorohydrin ester. researchgate.net Subsequent base-induced intramolecular cyclization of the chlorohydrin yields the final this compound. This method is advantageous as it allows for stereochemical control if an optically pure diol is used as the starting material. An alternative method for epoxide formation from diols is the Mitsunobu cyclodehydration, which has been shown to proceed with high levels of stereoretention for other cyclic systems. organic-chemistry.org

| Compound Name | Role in Synthesis | Typical Source/Method |

|---|---|---|

| Phenanthrene | Ultimate Starting Material | Coal Tar Extraction, Photocyclization of Stilbenes wikipedia.org |

| cis-3,4-Dihydroxy-3,4-dihydrophenanthrene | Direct Precursor to the Epoxide | Bacterial oxidation of phenanthrene mdpi.com |

| Phenanthrene-3,4-chlorohydrin | Key Intermediate for Epoxidation | Reaction of 3,4-diol with a chlorine source |

Derivatization from Optically Pure Intermediates

The synthesis of specific enantiomers of this compound relies heavily on the use of optically pure starting materials and stereocontrolled reactions. The derivatization of an optically pure precursor is a cornerstone of this approach.

The most direct method involves starting with an enantiomerically pure phenanthrene-3,4-diol. As mentioned, cis-3,4-dihydroxy-3,4-dihydrophenanthrene produced by bacterial fermentation is often enantiopure and serves as an excellent chiral building block. researchgate.net

The conversion of this optically pure diol into the corresponding epoxide proceeds through derivatization to form an intermediate that facilitates ring closure. The formation of a chlorohydrin acetate (B1210297) via dynamic kinetic resolution is a powerful technique used for other aromatic epoxides. organic-chemistry.org This involves the enzymatic resolution of a racemic chlorohydrin, which can then be cyclized to the chiral epoxide. For this compound, the conversion of the enantiopure diol to a chlorohydrin, followed by treatment with a base, effectively transfers the chirality of the diol to the resulting epoxide. researchgate.net This process underscores the importance of derivatization in locking the stereochemistry before the final epoxide ring formation.

Synthesis of Chiral this compound Enantiomers

The synthesis of individual enantiomers of this compound is of significant interest for studying stereospecific interactions in biological systems. These syntheses require advanced, stereoselective methods.

One of the most effective strategies is to begin with a chiral, enantiomerically pure precursor, as detailed above. The use of bio-derived cis-3,4-dihydroxy-3,4-dihydrophenanthrene is a prime example of this approach. researchgate.net The inherent chirality of this starting material is carried through the synthetic sequence to yield the corresponding optically active epoxide.

For related polycyclic aromatic hydrocarbons, such as benzo[c]phenanthrene (B127203), specific enantiomers of the 3,4-oxide have been synthesized. researchgate.net These multi-step syntheses often involve resolution at an early stage or the use of chiral catalysts. For example, the enantiomeric composition of metabolically formed arene oxides can be determined by derivatizing them with N-acetyl-L-cysteine, forming diastereomeric adducts that can be separated by HPLC. nih.gov While an analytical method, it highlights the principles that can be applied to preparative separations.

Advanced synthetic methods developed for other carcinogenic PAHs, such as the aryne-3,4-dibenzyloxyfuran cycloaddition for preparing optically active bay-region diol epoxides, could potentially be adapted for the synthesis of chiral this compound. grantome.com

| Strategy | Description | Reference Example |

|---|---|---|

| Chiral Starting Material | Use of an enantiomerically pure precursor, such as a microbially-produced diol. | Synthesis from enantiopure cis-3,4-dihydroxy-3,4-dihydrophenanthrene. researchgate.net |

| Chiral Resolution | Separation of enantiomers or diastereomers at an intermediate stage. | HPLC separation of diastereomeric adducts for analysis. nih.gov |

| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in a key reaction step. | General approach for other chiral epoxides. organic-chemistry.orggrantome.com |

Advanced Synthetic Strategies and Methodological Considerations

Beyond the specific pathways to this compound, broader synthetic strategies for constructing the core phenanthrene skeleton and for introducing functionality are relevant. Classic methods like the Bardhan–Sengupta phenanthrene synthesis, the Haworth reaction, and the photocyclization of stilbenes provide routes to substituted phenanthrenes. wikipedia.orgacademie-sciences.fr These precursors would then require further steps to introduce the 3,4-diol functionality needed for epoxidation.

Modern synthetic methods, such as palladium-catalyzed cross-coupling and cyclization reactions, offer more flexible and efficient ways to construct complex phenanthrene derivatives. nih.govresearchgate.net Another novel approach involves the late-stage extrusion of a chalcogen atom, like sulfur, from a heteropine ring system to form the central ring of the phenanthrene core. beilstein-journals.org

A crucial methodological consideration in the synthesis and handling of this compound is its potential for racemization. For the structurally similar dibenz[a,h]anthracene (B1670416) 3,4-oxide, it has been observed that the enantiomers can spontaneously racemize at ambient temperature. researchgate.net This instability is a significant challenge, requiring that the synthesis and subsequent use of the chiral epoxides be conducted under conditions that minimize loss of optical purity.

Enzymatic Formation and Biotransformation of Phenanthrene 3,4 Oxide

Mammalian Metabolic Activation Pathways

In mammalian systems, the metabolism of phenanthrene (B1679779) is primarily an activation process, initiated by oxidation to form reactive arene oxides, such as phenanthrene-3,4-oxide. vulcanchem.com This is the first step in a complex series of biotransformations. vulcanchem.com

The initial and rate-limiting step in the metabolic activation of phenanthrene is its oxidation by the cytochrome P450 (CYP) superfamily of monooxygenases. vulcanchem.comresearchgate.net These enzymes introduce an oxygen atom across one of the double bonds of the phenanthrene molecule to form an epoxide, also known as an arene oxide. vulcanchem.com The formation of this compound occurs at the "bay-region" of the molecule. researchgate.netnih.gov

The specific CYP isoforms involved in this epoxidation show both species and isozyme-dependent differences. nih.gov Studies using cDNA-expressed human, rodent, and rabbit CYPs have identified several key enzymes responsible for phenanthrene metabolism. nih.gov Among human P450s, CYP1A2 and CYP2B6 exhibit the highest activity, while CYP2C9 shows moderate activity. nih.gov When expressed in the presence of epoxide hydrolase, human CYP1A1 is approximately twice as active as human CYP1A2. nih.govpjoes.com In general, CYP1A1 and CYP1A2 are the primary enzymes for metabolizing PAHs like phenanthrene in both humans and rats. tandfonline.com

The metabolic turnover rates vary significantly among different P450 enzymes, as detailed in the table below.

Table 1: Phenanthrene Metabolism by Various Cytochrome P450 Isoforms

This table shows the turnover numbers for phenanthrene metabolism by different cDNA-expressed cytochrome P450 enzymes, indicating their relative activity.

| Enzyme | Species | Turnover Number (nmol/min per nmol P450) | Reference |

|---|---|---|---|

| m1A1 | Mouse | 55 | nih.gov |

| m1A2 | Mouse | ~55 | nih.gov |

| 1A2 | Human | High Activity | nih.gov |

| 2B6 | Human | High Activity | nih.gov |

| 2C9 | Human | Moderate Activity | nih.gov |

| 1A1 | Human | ~2x activity of 1A2 (with EH) | nih.gov |

Following its formation by CYP enzymes, the reactive this compound is a substrate for microsomal epoxide hydrolase (mEH). vulcanchem.comresearchgate.net This enzyme is a critical part of the phase I metabolic pathway and is located in the endoplasmic reticulum membrane, in close proximity to the CYP enzymes that generate the epoxides. researchgate.net The primary function of mEH is detoxification, which it achieves by catalyzing the hydrolysis of the epoxide ring. ontosight.ai This reaction involves the addition of a water molecule to the oxirane ring, converting the electrophilic epoxide into a less reactive trans-dihydrodiol. vulcanchem.comontosight.ai In the case of this compound, this results in the formation of phenanthrene-3,4-dihydrodiol. vulcanchem.com

The enzymatic hydration of this compound by microsomal epoxide hydrolase yields trans-3,4-dihydroxy-3,4-dihydrophenanthrene, commonly known as phenanthrene-3,4-dihydrodiol. vulcanchem.comresearchgate.net This dihydrodiol is a key, stable intermediate in the metabolic pathway.

However, this is not the end of the metabolic process. The phenanthrene-3,4-dihydrodiol can undergo further oxidation by CYP enzymes. This second epoxidation step can occur on the other ring, leading to the formation of a highly reactive bay-region diol-epoxide. researchgate.net For example, phenanthrene 1,2-diol 3,4-oxide is formed through this activation pathway. researchgate.net These diol-epoxides can then be hydrolyzed, either enzymatically or non-enzymatically, to form phenanthrene tetrols (e.g., 1,2,3,4-tetrol). researchgate.net Additionally, dihydrodiols can be dehydrogenated to form catechols like 3,4-dihydroxyphenanthrene, which can then be oxidized to form phenanthrene quinones.

The metabolism of phenanthrene by mammalian enzymes is highly regio- and stereoselective, meaning that specific enzymes preferentially attack certain positions on the molecule and produce specific stereoisomers. nih.gov This selectivity is dependent on both the animal species and the specific CYP450 isoform involved. nih.gov

Stereochemical analysis of the metabolites reveals significant preferences. For the formation of the 3,4-dihydrodiol from this compound, several P450 enzymes show a strong preference for producing the (3R,4R)-diol enantiomer. nih.gov In contrast, rabbit CYP4B produces a majority of the (3S,4S)-diol enantiomer. nih.gov This demonstrates that the active site topology of each enzyme dictates the stereochemical outcome of the reaction.

Table 2: Stereoselectivity in the Formation of Phenanthrene-3,4-dihydrodiol by Various Enzymes

This table details the preferential formation of specific enantiomers of phenanthrene-3,4-diol (B1199322) by different cytochrome P450 isoforms and liver microsomes.

| Enzyme/Microsome Source | Predominant Enantiomer Formed | Percentage of Total Diol | Reference |

|---|---|---|---|

| Human CYP1A1 | 3R,4R-diol | 88-97% | nih.gov |

| Mouse m1A1 | 3R,4R-diol | 88-97% | nih.gov |

| Mouse m1A2 | 3R,4R-diol | 88-97% | nih.gov |

| Rat r2A1 | 3R,4R-diol | 88-97% | nih.gov |

| Rat r2B1 | 3R,4R-diol | 88-97% | nih.gov |

| Rabbit 4B | 3S,4S-diol | 72% | nih.gov |

Microbial Biotransformation Pathways

Microorganisms, particularly bacteria, have evolved diverse and efficient pathways to degrade PAHs like phenanthrene, often utilizing them as a sole source of carbon and energy. semanticscholar.orgmdpi.com

The most common and extensively studied bacterial pathway for phenanthrene degradation begins with an attack by a multicomponent enzyme system called a ring-hydroxylating dioxygenase. nih.gov This is fundamentally different from the monooxygenase attack seen in mammals. Bacterial dioxygenases incorporate both atoms of molecular oxygen into the aromatic nucleus to form a cis-dihydrodiol. nih.govasm.org

For phenanthrene, the initial attack is typically at the 3,4-position, yielding cis-3,4-dihydroxy-3,4-dihydrophenanthrene. pjoes.comsemanticscholar.orgmdpi.com This is the dominant initial product in many bacterial species, including those from the genera Pseudomonas, Mycobacterium, Acidovorax, and Sinorhizobium. pjoes.comasm.orgnih.gov This cis-dihydrodiol is then further metabolized by a dehydrogenase to form 3,4-dihydroxyphenanthrene, which undergoes ring cleavage and is funneled into central metabolic pathways. semanticscholar.orgasm.org

While dioxygenation is the canonical pathway, some bacteria utilize a monooxygenase mechanism more akin to that of fungi and mammals, which involves an epoxide intermediate. asm.orgethz.ch For example, some Mycobacterium species can oxidize phenanthrene via both dioxygenase and monooxygenase attacks. pjoes.comnih.gov The isolation of trans-9,10-dihydrodiol from cultures of Mycobacterium sp. strain PYR-1 indicates a monooxygenase attack to form phenanthrene 9,10-epoxide, followed by hydrolysis via an epoxide hydrolase to form the trans-dihydrodiol. asm.org Similarly, the marine cyanobacterium Agmenellum quadruplicatum and bacteria of the genus Streptomyces have been shown to oxidize phenanthrene to a trans-dihydrodiol, which implies the formation of an epoxide intermediate. ethz.chethz.ch

Comparative Analysis of Microbial and Mammalian Enzymatic Mechanisms

The enzymatic mechanisms for phenanthrene metabolism show notable similarities and differences across microbial and mammalian systems. While both fungi and mammals utilize a cytochrome P-450 monooxygenase and epoxide hydrolase system, the initial site of attack and the stereochemistry of the products often differ. ethz.chethz.ch In contrast, bacteria typically employ a different class of enzymes.

Fungal vs. Mammalian Metabolism:

Enzymatic Pathway: Both systems use a monooxygenase to form an arene oxide, which is subsequently hydrated by an epoxide hydrolase to a trans-dihydrodiol. ethz.chethz.ch

Site of Oxidation: Mammalian enzymes predominantly attack the "K-region" (9,10-position) of phenanthrene. ethz.ch Fungi, however, show more variability, with many species primarily attacking the "bay-region" (1,2- and 3,4-positions), although K-region oxidation also occurs. ethz.ch

Stereochemistry: A significant distinction lies in the stereoselectivity of the enzymes. Fungi often produce trans-dihydrodiol metabolites that are enantiomers (mirror images) of the corresponding dihydrodiols formed by rat liver microsomes. ethz.ch For example, the marine cyanobacterium Agmenellum quadruplicatum PR-6 produces phenanthrene trans-9,10-dihydrodiol with a (-)-9S,10S configuration, which is similar to that produced by some mammalian enzymes. ethz.chnih.gov

Bacterial Metabolism:

Enzymatic Pathway: Unlike fungi and mammals, bacteria that use phenanthrene as a carbon source typically initiate degradation with a dioxygenase enzyme. ethz.chresearchgate.net This enzyme incorporates both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol, such as phenanthrene cis-3,4-dihydrodiol. researchgate.net This is a key distinction from the monooxygenase pathway that yields epoxides and subsequent trans-dihydrodiols. ethz.ch

| Feature | Fungi | Bacteria | Mammals |

|---|---|---|---|

| Initial Enzyme | Cytochrome P-450 Monooxygenase | Dioxygenase | Cytochrome P-450 Monooxygenase |

| Initial Intermediate | Arene Oxide (e.g., this compound) | cis-Dihydrodiol | Arene Oxide (e.g., this compound) |

| Hydrolysis Product | trans-Dihydrodiol | N/A (initial product is a diol) | trans-Dihydrodiol |

| Primary Oxidation Site | Bay-region (1,2- and 3,4-) and K-region (9,10-) ethz.ch | Bay-region (3,4-) researchgate.net | K-region (9,10-) ethz.ch |

| Metabolic Purpose | Cometabolism ethz.ch | Carbon/Energy Source ethz.ch | Detoxification and Excretion |

Phase I and Phase II Metabolic Enzyme Involvement

The metabolism of phenanthrene in mammals, and analogously in fungi, is a two-phase process designed to convert the lipophilic compound into a water-soluble form for excretion.

Phase I Metabolism: The primary goal of Phase I is to introduce or expose a functional group, typically a hydroxyl group, onto the phenanthrene structure. This is accomplished mainly by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netaacrjournals.org

Cytochrome P450 Monooxygenases (CYPs): These enzymes catalyze the initial oxidation of phenanthrene to an arene oxide. vulcanchem.comresearchgate.net In mammals, specific isozymes like CYP1A1 and CYP1B1 are involved in this transformation. aacrjournals.org The formation of this compound is a direct result of this enzymatic action on the 3,4-position of the phenanthrene ring. vulcanchem.com

Epoxide Hydrolase (EPHX1): The resulting arene oxides, including this compound, are substrates for microsomal epoxide hydrolase (EPHX1). researchgate.netaacrjournals.org This enzyme catalyzes the hydration of the epoxide ring to form a dihydrodiol. vulcanchem.comresearchgate.net For example, this compound is hydrolyzed to phenanthrene-3,4-dihydrodiol. researchgate.net

Phase II Metabolism: Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their elimination from the body. researchgate.net

UDP-Glucuronosyltransferases (UGTs): These enzymes conjugate the hydroxylated phenanthrene metabolites (phenanthrols and dihydrodiols) with glucuronic acid, forming glucuronide conjugates. ethz.chnih.gov

Sulfotransferases (SULTs): SULTs catalyze the transfer of a sulfonate group to the hydroxylated metabolites, creating sulfate (B86663) conjugates. ethz.chnih.gov

Glutathione (B108866) S-Transferases (GSTs): The reactive arene oxide intermediates can also be detoxified by conjugation with glutathione, a reaction catalyzed by GSTs. aacrjournals.org

While fungal systems like Pleurotus ostreatus possess the enzymatic machinery for Phase II reactions (including GST, UGT, and sulfotransferase activities), studies have shown that the formation of sulfate, glutathione, or glucuronide conjugates of phenanthrene metabolites may not be a significant elimination pathway in some species. nih.govnih.gov In human hepatoma (HepG2) cells, phenanthrene-9,10-quinone (a metabolite of phenanthrene) is reduced to a catechol and then undergoes extensive Phase II conjugation, including O-mono-glucuronidation and O-mono-sulfonation. nih.gov

| Phase | Enzyme Class | Specific Enzyme Example | Function | Product Example |

|---|---|---|---|---|

| Phase I | Monooxygenase | CYP1A1, CYP1B1 | Oxidizes phenanthrene to an arene oxide. aacrjournals.org | This compound |

| Phase I | Hydrolase | Epoxide Hydrolase (EPHX1) | Hydrates arene oxide to a dihydrodiol. researchgate.net | Phenanthrene-3,4-dihydrodiol |

| Phase II | Transferase | UGTs | Conjugates with glucuronic acid. nih.gov | Phenanthrol-glucuronide |

| Phase II | Transferase | SULTs | Conjugates with a sulfonate group. nih.gov | Phenanthrol-sulfate |

| Phase II | Transferase | GSTs | Conjugates with glutathione. aacrjournals.org | Glutathione adduct of phenanthrene oxide |

Chemical Reactivity and Transformation Mechanisms of Phenanthrene 3,4 Oxide

Intrinsic Reactivity of the Epoxide Moiety

The epoxide group in phenanthrene-3,4-oxide is the primary site of its chemical reactions, leading to the formation of various metabolites. These reactions include hydrolysis, rearrangement, and racemization, which are crucial in determining the ultimate biological fate of the parent compound, phenanthrene (B1679779).

The opening of the epoxide ring in this compound can be facilitated by both acidic conditions and enzymatic catalysis, leading to the formation of phenanthrene-3,4-dihydrodiol.

Acid-Catalyzed Hydrolysis: In an acidic environment, the epoxide oxygen is protonated, which weakens the carbon-oxygen bonds and facilitates nucleophilic attack by water. This process is not highly stereospecific and can result in the formation of both cis- and trans-dihydrodiols. For instance, the acid-catalyzed hydrolysis of a related precursor, optically pure (+)-tetrahydro-3,4-epoxide, yields both (+)-trans- and (–)-cis-dihydroxy-tetrahydrophenanthrenes. sci-hub.ruechemi.com This reaction proceeds through the formation of a carbocation intermediate, allowing for attack by water from either face of the molecule.

Enzymatic Hydrolysis: In biological systems, the hydration of this compound is primarily catalyzed by the enzyme epoxide hydrolase (EH). nih.govnih.gov This enzyme stereospecifically adds a water molecule to the epoxide, typically yielding a trans-dihydrodiol as the product. youtube.com Epoxide hydrolases are crucial detoxification enzymes that convert reactive epoxides into less reactive and more water-soluble dihydrodiols, facilitating their excretion. nih.govnih.gov The metabolism of phenanthrene in various organisms, from bacteria to mammals, involves the formation of dihydrodiols, with phenanthrene-3,4-dihydrodiol being a known metabolite. nih.gov

| Reaction Type | Catalyst | Primary Product(s) | Stereochemistry |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H⁺ | Phenanthrene-3,4-dihydrodiol | Mixture of cis and trans isomers |

| Enzymatic Hydrolysis | Epoxide Hydrolase | trans-Phenanthrene-3,4-dihydrodiol | Stereospecific (trans) |

This compound can undergo spontaneous or acid-catalyzed rearrangement to form phenols, specifically 3-phenanthrol (B23604) and 4-phenanthrol. This isomerization is a characteristic reaction of arene oxides and is known as the NIH shift, named after the National Institutes of Health where it was discovered. nih.govresearchgate.net

The mechanism involves the opening of the epoxide ring to form a carbocation intermediate. A subsequent sci-hub.runih.gov-hydride shift occurs, followed by tautomerization to restore aromaticity and yield the stable phenol. stackexchange.com The proportion of the resulting phenolic isomers can be influenced by factors such as pH and the electronic stability of the intermediate carbocation. nih.gov This non-enzymatic rearrangement represents a significant detoxification pathway, as phenols are generally less reactive than the parent epoxide. In the metabolism of phenanthrene, various phenanthrols, including 3- and 4-phenanthrol, have been identified as metabolites. nih.gov

An interesting characteristic of this compound is its stereochemical instability. When synthesized from optically pure precursors to yield a single enantiomer, it has been observed to undergo spontaneous racemization at ambient temperatures. sci-hub.ruechemi.com This indicates a low energy barrier for the interconversion between its enantiomers. This racemization suggests that even if the initial enzymatic epoxidation of phenanthrene is stereospecific, the resulting this compound can quickly lose its optical purity in a biological system.

Formation of Reactive Metabolites

While some transformations of this compound lead to detoxification, others can result in the formation of more reactive and potentially toxic metabolites, such as diol epoxides and quinones.

The dihydrodiol product of this compound hydrolysis, phenanthrene-3,4-dihydrodiol, is a substrate for further oxidation by cytochrome P450 enzymes. nih.gov This enzymatic reaction introduces a second epoxide group onto the molecule, forming a phenanthrene diol epoxide. Specifically, phenanthrene-3,4-dihydrodiol can be converted to phenanthrene-3,4-diol-1,2-epoxide.

This three-step metabolic sequence is a critical pathway in the bioactivation of many PAHs:

Cytochrome P450: Oxidation of the parent PAH (phenanthrene) to an arene oxide (this compound).

Epoxide Hydrolase: Hydrolysis of the arene oxide to a trans-dihydrodiol (phenanthrene-3,4-dihydrodiol).

Cytochrome P450: A second oxidation of the dihydrodiol to form a diol epoxide. nih.gov

Diol epoxides are often highly reactive and are considered ultimate carcinogenic metabolites for many potent PAHs due to their ability to form covalent adducts with DNA.

Phenanthrene quinones are another class of reactive metabolites that can be formed during phenanthrene metabolism. In vitro experiments have demonstrated that phenanthrene-3,4-dihydrodiol, the hydrolysis product of this compound, can be metabolized to form 3,4-phenanthrenequinone. nih.gov These ortho-quinones are electrochemically active and can participate in redox cycling. This process involves the reduction of the quinone to a semiquinone radical or a hydroquinone, which can then be re-oxidized back to the quinone, generating reactive oxygen species (ROS) in the process. The formation of 3,4-phenanthrenequinone has been identified in human metabolism, and its presence is associated with oxidative damage. nih.gov

| Precursor | Enzyme(s) | Reactive Metabolite | Associated Toxicity Mechanism |

|---|---|---|---|

| Phenanthrene-3,4-dihydrodiol | Cytochrome P450 | Phenanthrene-3,4-diol-1,2-epoxide | DNA Adduct Formation |

| Phenanthrene-3,4-dihydrodiol | Aldo-keto reductases (AKRs) | 3,4-Phenanthrenequinone | Redox Cycling and ROS Generation |

Interactions with Biological Macromolecules

The reactivity of this compound and its metabolites, particularly diol epoxides, is significantly directed towards interactions with biological macromolecules. These interactions, predominantly covalent in nature, are considered a critical step in the mechanisms of toxicity associated with phenanthrene. The electrophilic epoxide ring is susceptible to nucleophilic attack by heteroatoms present in biomolecules like DNA and proteins, leading to the formation of stable adducts.

Mechanisms of Deoxyribonucleic Acid (DNA) Adduct Formation by this compound Derived Electrophiles

Electrophilic metabolites of phenanthrene, such as the bay-region diol epoxides, are known to form covalent adducts with DNA. This process is a key molecular event in the initiation of chemical carcinogenesis. The formation of these adducts can interfere with DNA replication and transcription, potentially leading to mutations if not repaired.

Covalent Binding to Nucleophilic Sites of DNA Bases (e.g., Guanine (B1146940), Adenine)

The primary targets for covalent adduction by phenanthrene diol epoxides are the nucleophilic sites on DNA bases. The exocyclic amino groups of guanine (N²) and adenine (B156593) (N⁶) are major sites of reaction. Research has shown that phenanthrene metabolites react extensively with these purine (B94841) bases.

Specifically, studies on the related benzo[c]phenanthrene (B127203) have demonstrated that its diol epoxides form adducts with both deoxyadenosine (B7792050) and deoxyguanosine. nih.gov While polycyclic aromatic hydrocarbons (PAHs) in general show a high capacity to bind with poly(G), a strong correlation has been observed between the extent of covalent binding to poly(A) and tumorigenicity, suggesting that adenine adducts are of significant biological consequence. nih.gov For benzo[c]phenanthrene, the ratio of deoxyadenosine to deoxyguanosine adducts was found to be approximately 3:1 in rodent embryo cell cultures. nih.gov The reaction typically involves the opening of the epoxide ring by the amino group of the purine base.

Stereochemical Influence on DNA Adduct Structures

The stereochemistry of the diol epoxide metabolites of phenanthrene plays a crucial role in determining the structure and biological consequences of the resulting DNA adducts. Different stereoisomers can lead to adducts with remarkably different conformations, which in turn affects their interaction with DNA and the cellular repair machinery. nih.gov

For instance, research on the fjord region diol epoxides of benzo[c]phenanthrene shows that different enantiomers result in distinct adduct conformations. nih.gov The absolute configuration of the chiral carbon atoms in the diol epoxide metabolite dictates the orientation of the bulky phenanthrene ring relative to the DNA helix. nih.gov Studies have revealed that the major DNA-binding metabolite of benzo[c]phenanthrene is the (-)-diol-epoxide-2, which has an (R,S)-diol-(S,R)-epoxide absolute configuration. nih.gov This stereoisomer is associated with high carcinogenic activity. nih.gov The resulting adducts from R and S stereoisomers can adopt near mirror-image low-energy structures, which influences how they are accommodated within the DNA double helix and their subsequent processing by enzymes. nih.gov

Below is a table summarizing the major DNA adducts formed from the reaction of specific benzo[c]phenanthrene diol epoxide stereoisomers with DNA bases in rodent embryo cells.

| Diol Epoxide Stereoisomer | Absolute Configuration | Target DNA Base(s) | Adduct Ratio (dA:dG) |

| (-)-BcPhDE-2 | (4R,3S)-dihydroxy-(2S,1R)-epoxy | Deoxyadenosine, Deoxyguanosine | ~3:1 |

| (+)-BcPhDE-1 | (4S,3R)-dihydroxy-(2S,1R)-epoxy | Deoxyadenosine | Minor adduct |

Site-Specific Adduct Formation within DNA Sequences

The formation of DNA adducts by phenanthrene-derived electrophiles is not entirely random and can be influenced by the local DNA sequence. While specific sequence selectivity for this compound itself is not extensively detailed in the provided search results, studies with related PAHs indicate that sequence context can profoundly influence mutagenic potency. acs.org

Research on benzo[c]phenanthrene, which has a similar fjord region, indicates that its adducts exhibit greater binding affinity in certain sequence contexts. escholarship.org For example, intercalation of the hydrocarbon residue is a key factor in the adduct formation process. The native DNA structure can facilitate intercalation in a way that promotes reaction with adenine. nih.gov The stability and conformation of the adduct, and therefore its biological outcome, are dependent on the surrounding base pairs. For example, the conformation of a benzo[c]phenanthrene-deoxyadenosine adduct can involve intercalation of the bulky ring on the 3'-side of the modification site. acs.org This interaction is driven by van der Waals forces between the hydrocarbon and the neighboring bases. escholarship.org

Covalent Binding to Proteins and Other Biomolecules

In addition to DNA, the electrophilic metabolites of phenanthrene can form covalent bonds with other biological macromolecules, most notably proteins. Nucleophilic amino acid residues within proteins, such as cysteine (with its sulfhydryl group), histidine, and lysine, can serve as targets for adduction.

The formation of protein adducts can lead to the alteration of protein structure and function, potentially disrupting cellular processes. While specific studies detailing the protein targets of this compound are not abundant in the provided search results, the general reactivity of epoxides suggests that such interactions are probable. For example, studies with other compounds that form reactive metabolites show that covalent binding to proteins occurs in various tissues and that sulfhydryl groups are a primary target. nih.gov The covalent modification of proteins can impact enzyme activity, cell signaling, and other critical functions.

Stereochemical Investigations of Phenanthrene 3,4 Oxide and Its Metabolites

Determination of Absolute Stereochemistry of Phenanthrene-3,4-dihydrodiols

The enzymatic processing of phenanthrene-3,4-oxide leads to the formation of phenanthrene-3,4-dihydrodiols. The determination of the precise three-dimensional structure, or absolute stereochemistry, of these metabolites is fundamental to understanding their biological implications.

In mammalian systems, metabolism typically yields trans-dihydrodiols, whereas bacterial systems predominantly produce cis-dihydrodiols. Research has successfully assigned the absolute configurations of these key metabolites. The major bacterial metabolite, the (+)-cis-3,4-dihydrodiol, has been determined to have a (3S,4R) configuration. Conversely, the mammalian metabolite, the (-)-trans-3,4-dihydrodiol, has the (3R,4R) absolute stereochemistry.

These determinations were often achieved through complex chemical synthesis from optically pure precursors and the use of sophisticated analytical techniques. One powerful method employed is the exciton (B1674681) chirality circular dichroism (CD) method. This technique is applied to benzoate (B1203000) derivatives of the dihydrodiols, allowing for the unambiguous assignment of the absolute configuration based on the observed CD spectra.

| Metabolite | Typical Biological Source | Absolute Configuration |

|---|---|---|

| (+)-cis-Phenanthrene-3,4-dihydrodiol | Bacterial | (3S,4R) |

| (-)-trans-Phenanthrene-3,4-dihydrodiol | Mammalian | (3R,4R) |

Chiral Purity and Optical Activity of this compound Enantiomers

This compound is a chiral molecule and exists as a pair of enantiomers. While it can be synthesized from optically pure precursors to yield an optically active product, a significant chemical property complicates its stereochemical analysis: it racemizes spontaneously at ambient temperatures. rsc.org This means that an optically pure sample of one enantiomer will, over time, convert into an equal mixture of both enantiomers, resulting in a loss of optical activity.

This inherent instability and tendency to racemize mean that the chiral purity of this compound is transient. rsc.org For its related and more stable analogue, benzo[c]phenanthrene (B127203) 3,4-oxide, the barrier to racemization has been measured, providing insight into the kinetics of this process. rsc.org It is likely that the initially formed arene oxide metabolite in biological systems is enantiomerically enriched, but this purity rapidly diminishes due to racemization. researchgate.net This characteristic poses a challenge for isolating and characterizing the individual enantiomers and accurately measuring their specific optical rotation.

Stereochemical Determinants in Enzymatic and Chemical Reactions

The stereochemical outcome of reactions involving this compound is heavily influenced by the catalysts involved, particularly enzymes. In biological systems, the initial oxidation of the phenanthrene (B1679779) 3,4-double bond by cytochrome P450 enzymes can be stereoselective, favoring the formation of one enantiomer of the 3,4-oxide over the other. nih.gov

The subsequent enzymatic hydration of the arene oxide, catalyzed by epoxide hydrolase, is also a highly stereospecific process. The enzyme attacks one of the two epoxide carbons, leading to the formation of a trans-dihydrodiol in mammalian systems. The specific enantiomer of the this compound that is formed and the stereoselective action of epoxide hydrolase dictate the absolute configuration of the resulting trans-3,4-dihydrodiol. In contrast, bacterial dioxygenase enzymes metabolize phenanthrene to a cis-dihydrodiol, indicating a fundamentally different enzymatic mechanism.

Implications of Stereoisomerism for Metabolic Fate and Reactivity

The stereoisomerism of this compound and its metabolites is a critical factor in determining the ultimate biological consequences of phenanthrene exposure. Phenanthrene serves as a model for the "bay region" theory of PAH carcinogenesis. nih.govd-nb.info This theory posits that the carcinogenicity of many PAHs is due to their metabolic conversion into bay-region diol epoxides, which are highly reactive and can bind to cellular macromolecules like DNA.

The metabolic pathway leading to these ultimate carcinogens is a sequence of stereospecific enzymatic reactions. For phenanthrene, the formation of the (-)-(3R,4R)-trans-dihydrodiol is a key step. This specific stereoisomer can be further metabolized by cytochrome P450 enzymes to form a bay-region diol epoxide, r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (PheT). nih.gov The specific stereochemistry of this diol epoxide greatly influences its reactivity towards DNA and, consequently, its mutagenic and carcinogenic potential. Therefore, the initial stereochemical pathway directed by enzymes during the formation and subsequent hydration of this compound has profound implications for its metabolic fate and toxicological profile. nih.govnih.gov

Advanced Analytical Methodologies for Phenanthrene 3,4 Oxide and Its Derivatives

Chromatographic Separations for Isomer and Metabolite Analysis

Chromatographic techniques are indispensable for the separation of Phenanthrene-3,4-oxide from complex mixtures and for the resolution of its isomers and metabolites. Gas and liquid chromatography, often coupled with mass spectrometry, provide the necessary selectivity and sensitivity for these challenging analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem MS (GC-MS/MS)

Gas chromatography-mass spectrometry is a powerful tool for the analysis of thermally stable and volatile compounds. For the analysis of this compound and its derivatives, such as dihydrodiols and phenanthrols, derivatization is often employed to increase their volatility and improve chromatographic behavior. Silylation is a common derivatization technique used for these compounds.

In a typical GC-MS analysis, a capillary column, such as an OV-1, is used for the separation. The temperature program is optimized to achieve good resolution of the various isomers. For instance, a temperature program might start at a lower temperature and gradually increase to a high temperature to elute all compounds of interest. Selected Ion Monitoring (SIM) mode in the mass spectrometer enhances sensitivity and selectivity by monitoring specific ions characteristic of the target analytes. For more complex matrices, tandem mass spectrometry (GC-MS/MS) provides an additional layer of selectivity, reducing background interference and improving the limit of detection. Negative Ion Chemical Ionization (NICI) can be a particularly effective ionization technique for enhancing the sensitivity of detection for certain derivatized phenanthrene (B1679779) metabolites.

Table 1: Illustrative GC-MS Parameters for Phenanthrene Metabolite Analysis

| Parameter | Value |

| GC Column | OV-1 (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Temperature Program | 120°C (2 min), then 10°C/min to 200°C, then 5°C/min to 250°C, then 15°C/min to 300°C (3 min) |

| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) |

| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for MS/MS |

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution MS

Liquid chromatography-mass spectrometry is highly suited for the analysis of polar and thermally labile metabolites of this compound, such as glucuronide and sulfate (B86663) conjugates, which are not amenable to GC-MS without extensive derivatization. Reversed-phase chromatography is commonly employed, using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid to improve ionization.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for these types of polar metabolites, minimizing fragmentation and preserving the molecular ion. Tandem mass spectrometry (LC-MS/MS) is essential for the selective detection and quantification of these metabolites in complex biological matrices like urine and plasma. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can aid in the identification of unknown metabolites by providing information on their elemental composition. For example, LC-MS/MS has been successfully used to identify and quantify mercapturic acid derivatives of phenanthrene diol epoxides and ortho-quinones in human urine.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

This compound is a chiral molecule, existing as a pair of enantiomers. The biological activities of these enantiomers can differ significantly, making their separation and individual quantification essential. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique used for the enantiomeric resolution of arene oxides.

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for this purpose. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. The detection is usually performed using a UV detector. Research on the closely related benzo[c]phenanthrene (B127203) 3,4-epoxide has demonstrated the successful use of chiral stationary phase HPLC to separate its enantiomers, a technique directly applicable to this compound. nih.gov This allows for the investigation of stereoselectivity in its metabolic formation and subsequent enzymatic reactions.

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are vital for the unambiguous structural elucidation of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum of the parent phenanthrene, the aromatic protons typically appear in the range of δ 7.5-8.8 ppm. The introduction of the epoxide ring at the 3,4-position would be expected to shift the signals of the protons on the epoxide ring (H3 and H4) upfield to the range of δ 4.0-5.0 ppm, due to their now aliphatic nature. The coupling constants between these protons would provide information about their relative stereochemistry (cis or trans). The surrounding aromatic protons would also experience shifts due to the altered electronic environment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning the proton and carbon signals unambiguously. For closely related compounds like benzo[c]phenanthrene 3,4-oxide, NMR has been instrumental in determining the absolute stereochemistry of its enantiomers. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.5 - 8.8 | Multiplets |

| H-3, H-4 | 4.0 - 5.0 | Doublets |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of phenanthrene is characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch (epoxide) | < 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O Stretch (epoxide) | ~1250, ~850 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible range. The electronic structure of phenanthrene, with its fused three-ring aromatic system, constitutes an extensive chromophore that gives rise to a characteristic UV spectrum. nist.gov The introduction of an epoxide ring at the 3,4-position to form this compound is expected to modify the electronic transitions, but the fundamental spectral features are largely dictated by the parent phenanthrene aromatic system.

The UV spectrum of phenanthrene and its derivatives typically displays several absorption bands. researchgate.net Research on various phenanthrene derivatives in chloroform (B151607) solution shows characteristic intense absorption bands located between 250 and 275 nm, with additional, less intense bands extending up to 380 nm. researchgate.net The parent phenanthrene molecule is known to have an excitation peak at 275 nm. aatbio.com Studies involving the oxidation of phenanthrene have also identified absorption bands around 235 nm for reaction products. gnest.org For phenanthrene diol epoxides, which are structurally related to this compound, UV spectra have been instrumental in confirming their structural identification during synthesis and metabolic studies. nih.gov The specific maxima (λmax) and molar absorptivity (ε) can be influenced by the solvent and the nature of other substituents on the aromatic rings. While a specific high-resolution spectrum for pure this compound is not widely published, its UV-Vis absorption profile is anticipated to be very similar to that of phenanthrene, with potential minor shifts in the wavelength and intensity of the absorption maxima due to the electronic effects of the oxide functional group.

Table 1: Representative UV-Vis Absorption Maxima for Phenanthrene

This table presents typical absorption bands for the parent compound, phenanthrene, which provides a basis for the expected spectral characteristics of this compound.

Novel Detection and Quantification Approaches

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Level Detection

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a highly sensitive analytical tool capable of detecting molecules at extremely low concentrations, making it a promising technique for the trace-level detection of this compound. nih.gov SERS overcomes the inherently weak signals of standard Raman spectroscopy by amplifying the Raman scattering of molecules adsorbed on or near nanostructured metallic surfaces, such as gold or silver. nih.gov The enhancement is primarily attributed to two mechanisms: a long-range electromagnetic enhancement from localized surface plasmon resonance and a short-range chemical enhancement involving charge transfer between the molecule and the substrate. nih.gov

While SERS spectra for this compound are not extensively documented, significant research has been conducted on the parent compound, phenanthrene, which demonstrates the viability of this approach for its derivatives. nih.govresearchgate.net A key challenge in detecting non-polar molecules like polycyclic aromatic hydrocarbons (PAHs) is their low affinity for metallic SERS substrates. researchgate.net To address this, novel composite substrates have been developed. One such substrate, composed of Fe₃O₄@PDA@Ag@GO (iron oxide, polydopamine, silver, and graphene oxide), has been shown to effectively enrich and detect phenanthrene. mdpi.com The graphene oxide component enhances adsorption through π-π stacking interactions, while the silver nanoparticles provide the plasmonic enhancement, achieving a limit of detection (LOD) for phenanthrene as low as 10⁻⁸ g/L, which corresponds to 5.6 x 10⁻¹¹ mol/L. mdpi.com Other approaches involve functionalizing gold nanoparticles with host molecules like β-cyclodextrin, which have a hydrophobic inner cavity capable of capturing PAH molecules and bringing them into proximity with the enhancing metallic surface. researchgate.netepa.govnih.gov These methods have achieved detection limits in the nanomolar (nM) range for various PAHs. epa.govnih.gov Such SERS-based platforms, combining specific capture mechanisms with plasmonic nanoparticles, represent a powerful strategy for developing sensors for the ultra-trace detection of this compound in environmental or biological samples.

Table 2: Performance of Various SERS Substrates for Phenanthrene Detection

Method Development for Analytical Quantification in Complex Biological Samples

Developing a robust analytical method for the quantification of this compound in complex biological samples such as blood, urine, or tissue presents significant challenges due to the low expected concentrations and the presence of interfering matrix components. oup.com Method development typically involves a multi-step process encompassing efficient sample preparation followed by sensitive and selective instrumental analysis. Drawing from established methods for other phenanthrene metabolites provides a clear framework for this process. oup.comnih.gov

Sample Preparation: The initial and most critical step is the extraction of the analyte from the biological matrix. For conjugated metabolites, an enzymatic hydrolysis step using enzymes like β-glucuronidase and sulfatase is often required to release the parent compound. researchgate.net This is commonly followed by extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes and remove proteins, lipids, and salts. oup.comresearchgate.net For instance, a method for hydroxyphenanthrenes in various matrices utilized LLE followed by purification on an Envi-Chrom P SPE column. oup.com

Instrumental Analysis: High-sensitivity instrumental techniques are necessary for quantification at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for volatile and thermally stable compounds. For phenanthrene metabolites like hydroxyphenanthrenes, GC-MS analysis often requires a derivatization step (e.g., silylation) to improve volatility and chromatographic behavior. researchgate.net Operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity and selectivity. oup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the method of choice for non-volatile or thermally labile metabolites. nih.gov A highly successful method was developed for phenanthrene-3,4-quinone (a closely related derivative) in human urine using liquid chromatography-heated electrospray ionization-tandem mass spectrometry (LC-HESI-MS/MS). nih.govnih.gov This approach, which included a pre-column derivatization step, achieved extremely low detection limits in the femtomole (fmol) range. nih.gov Such a strategy would be highly applicable to this compound.

The development of a validated method would require the use of an appropriate internal standard, ideally a stable isotope-labeled version of this compound, to correct for matrix effects and variations in extraction recovery and instrument response.

Table 3: Analytical Methods for Quantification of Phenanthrene Derivatives in Biological Samples

Table of Mentioned Compounds

Computational Chemistry Studies of Phenanthrene 3,4 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Phenanthrene-3,4-oxide. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. researchgate.netresearchgate.netacs.org For this compound, DFT is employed to find the lowest energy arrangement of its atoms, known as the optimized geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

The choice of the functional and basis set is crucial for accuracy. A common approach involves using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. acs.org This is often paired with Pople-style basis sets, such as 6-311++G(d,p), which provide a flexible description of the electron distribution, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) to account for non-spherical electron density. researchgate.netresearchgate.net The optimization process yields precise bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric properties and for subsequent calculations of reactivity and spectral properties.

| Parameter | Typical DFT Functional | Typical Basis Set | Objective |

| Molecular Geometry | B3LYP, PBE0 | 6-31G(d), 6-311++G(d,p) | Determine equilibrium bond lengths, angles, and dihedrals. |

| Vibrational Frequencies | B3LYP | 6-311++G(d,p) | Confirm minimum energy structure and predict IR/Raman spectra. |

| Electronic Properties | B3LYP, M06-2X | cc-pVTZ | Calculate HOMO-LUMO energies, electron density, and electrostatic potential. |

This interactive table summarizes common DFT methods applied to molecules similar to this compound. The specific choice of functional and basis set can be adjusted based on the desired accuracy and computational cost.

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions involving this compound. One such process that has been examined theoretically is the racemization of arene oxides. For the related benzo[c]phenanthrene (B127203) 3,4-oxide, Perturbation Molecular Orbital (PMO) calculations have been used to predict the energy barrier for its spontaneous thermal racemization. rsc.org These predictions were in accord with the experimentally observed racemization, which proceeds through a transient oxepin (B1234782) intermediate. rsc.org Similar PMO predictions have been noted for the racemization of this compound itself. rsc.org

More advanced DFT and ab initio methods are used to map the entire potential energy surface for a reaction. nih.govnih.gov This involves:

Locating Transition States (TS): A transition state is the highest energy point along the lowest energy path from reactants to products. Computational algorithms search for these "saddle points" on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), a key factor controlling the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For this compound, these methods can model its hydrolysis, oxidation, or reactions with biological nucleophiles, providing a detailed picture of the energy changes and molecular structures throughout the transformation. nih.gov

Quantum chemistry can predict where and how this compound is most likely to react. Reactivity descriptors, derived from the molecule's electronic structure, are used to forecast its behavior. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the LUMO indicates the ability of the molecule to accept electrons. For an epoxide, the LUMO is often localized around the C-O bonds, indicating these are the likely sites for nucleophilic attack. The HOMO-LUMO energy gap is a measure of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Electronegative regions (e.g., around the oxygen atom) are shown in red, indicating sites susceptible to electrophilic attack, while electropositive regions (e.g., near the epoxide carbons) are shown in blue, indicating sites for nucleophilic attack.

Fukui Functions: These functions quantify the change in electron density at a specific atom when an electron is added or removed, allowing for a precise, atom-by-atom ranking of reactivity toward nucleophiles, electrophiles, and radicals. researchgate.net

These descriptors can predict the regioselectivity of the epoxide ring-opening, determining whether a nucleophile will preferentially attack the C3 or C4 position.

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions

This compound is metabolized in biological systems by enzymes such as cytochrome P450 (CYP) and epoxide hydrolase (EH). nih.govresearchgate.net Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a small molecule (ligand), like this compound, and a biological macromolecule (receptor), such as an enzyme. academie-sciences.frresearchgate.net

The process typically involves:

Preparation of Structures: High-resolution crystal structures of the target enzymes are obtained from databases like the Protein Data Bank (PDB). academie-sciences.fr The structure of this compound is optimized using quantum chemical methods as described in section 7.1.1.

Molecular Docking: Docking algorithms place the ligand into the active site of the enzyme in numerous possible orientations and conformations. researchgate.net A scoring function then estimates the binding affinity (e.g., in kcal/mol) for each pose, predicting the most favorable binding mode. academie-sciences.fr

Analysis of Interactions: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, between the ligand and amino acid residues in the active site. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to model the dynamic behavior of the enzyme-substrate complex over time (from nanoseconds to microseconds). This provides insights into the stability of the binding pose and conformational changes that may occur within the active site to accommodate the substrate.

These simulations can help explain how the enzyme orients this compound for a specific metabolic reaction and predict its metabolic fate.

| Target Enzyme | PDB ID Example | Key Active Site Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) |

| Cytochrome P450 3A4 | 2V0M | Phe215, Arg212, Ser119 | -7.0 to -9.0 |

| Soluble Epoxide Hydrolase | 1S8O | Asp335, Tyr383, Tyr466 | -6.5 to -8.5 |

This interactive table provides hypothetical examples of data that would be generated from a molecular docking study of this compound with relevant metabolizing enzymes. The specific residues and binding affinities would be determined by the actual simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific activity, such as chemical reactivity or biological toxicity. nih.gov For a series of phenanthrene (B1679779) epoxides, a QSAR model could be developed to predict their reactivity towards a nucleophile or their mutagenic potential. nih.gov

The development of a QSAR model involves:

Data Set Collection: A set of related molecules (e.g., different PAH epoxides) with experimentally measured activity is compiled.

Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment), and hydrophobic descriptors (e.g., logP).

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors (independent variables) to the activity (dependent variable).

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

For this compound, a QSAR model could predict its rate of hydrolysis or its potential for DNA adduct formation based on its calculated structural and electronic properties, without the need for direct experimental measurement.

Water-Mediated and Solvent Effects in Reaction Mechanisms

The surrounding solvent can significantly influence the rates and mechanisms of chemical reactions. researchgate.net For reactions of this compound in an aqueous environment, such as its hydrolysis, water molecules can play a crucial role.

Computational models account for solvent effects in two main ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a common example. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as the stabilization of charged intermediates and transition states.

Explicit Solvation Models: A number of individual solvent molecules are included directly in the calculation. This allows for the modeling of specific, short-range interactions like hydrogen bonding between water molecules and the epoxide oxygen. A hybrid approach, where a few explicit water molecules treat the immediate environment and a continuum model represents the bulk solvent, is often used to balance accuracy and computational cost.

These models can be used to study the acid-catalyzed hydrolysis of this compound, revealing how water molecules participate directly in the proton transfer and nucleophilic attack steps, thereby lowering the activation energy of the reaction. researchgate.net

Future Research Directions and Methodological Advancements

Development of Novel Biocatalytic Systems for Phenanthrene-3,4-oxide Production

The targeted synthesis of this compound is crucial for toxicological studies and for the production of analytical standards. Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis. Future research is focused on developing novel and more efficient biocatalytic systems.

Engineered microorganisms and purified enzymes are at the forefront of this research. Oxygenases, such as naphthalene (B1677914) and toluene (B28343) dioxygenases expressed in host organisms like Escherichia coli, have shown potential for aromatic oxidations and could be engineered for specific regioselectivity to favor the production of this compound. Another promising avenue is the use of enzymes like laccase, particularly from extremophiles such as the halophilic Alkalibacillus almallahensis, which has demonstrated the ability to eliminate phenanthrene (B1679779). tamu.edu By optimizing reaction conditions and potentially using mediators, these enzymatic systems could be harnessed for the specific production of arene oxides.

Future work will likely involve:

Enzyme Engineering: Utilizing techniques like directed evolution and site-directed mutagenesis to enhance the catalytic efficiency and regioselectivity of enzymes for this compound synthesis.

Whole-Cell Biocatalysts: Developing robust microbial strains that can overexpress the desired enzymes and provide necessary cofactors, potentially in immobilized systems for continuous production.

Process Optimization: Fine-tuning reaction parameters such as solvent systems (including biphasic media to improve substrate availability and reduce product toxicity), temperature, and pH to maximize yield and purity. tamu.edu

Table 1: Examples of Biocatalytic Systems with Potential for this compound Production

| Biocatalytic System | Enzyme Class | Potential Advantages | Research Focus |

| Recombinant E. coli | Dioxygenases/Monooxygenases | High expression levels, ease of genetic manipulation | Enzyme engineering for regioselectivity |

| Alkalibacillus almallahensis | Laccase | Stability in harsh conditions (high salt, organic solvents) | Optimization for oxide production over degradation |

| Fungal Systems | Cytochrome P450s | Diverse catalytic activities | Screening for novel P450s with high specificity |

Elucidation of Specific Enzyme Isoforms Involved in this compound Metabolism

The biotransformation of phenanthrene is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. While it is known that CYPs catalyze the formation of this compound, the specific isoforms involved and their relative contributions are not fully understood. Identifying these isoforms is critical for predicting inter-individual differences in susceptibility to phenanthrene toxicity.

Studies have implicated several CYP isoforms in the metabolism of polycyclic aromatic hydrocarbons (PAHs). For instance, in human lung cells, CYP2A13 has been shown to oxidize phenanthrene at a much higher rate than CYP2A6. mdpi.com Research on related PAHs, such as benzo(c)phenanthrene, has demonstrated that specific isoforms like cytochrome P450c can stereoselectively form the 3,4-oxide. biorxiv.org

Future research will focus on:

High-Throughput Screening: Using recombinant human CYP isoforms to screen for their activity towards phenanthrene and identify the primary enzymes responsible for 3,4-oxidation.

Human Tissue Studies: Analyzing phenanthrene metabolism in human liver microsomes and other relevant tissues to correlate CYP expression levels with metabolite formation.

Genetic Polymorphism Analysis: Investigating how genetic variations in key CYP enzymes, such as single nucleotide polymorphisms (SNPs), affect the rate of this compound formation and subsequent detoxification, which could explain differences in individual susceptibility. researchgate.net

Table 2: Key Cytochrome P450 Isoforms in PAH Metabolism and Their Relevance to this compound

| Enzyme Isoform | Known Substrates/Activities | Potential Role in this compound Metabolism |

| CYP1A1/1B1 | Broad PAH metabolism, induced by PAHs | Likely involved in the initial oxidation of phenanthrene. |

| CYP2A13 | High activity towards naphthalene and phenanthrene in the lung. mdpi.com | A key candidate for this compound formation in respiratory tissues. mdpi.com |

| CYP2A6 | Lower activity towards phenanthrene compared to CYP2A13. mdpi.com | May play a secondary role in phenanthrene metabolism. mdpi.com |

| CYP3A4 | Metabolism of a wide range of xenobiotics | Potential contributor to overall phenanthrene metabolism. |

Advanced In Vitro Systems for Studying Reactivity and Biotransformation

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex architecture and metabolic functions of in vivo tissues, limiting their predictive value in toxicology. The development of advanced in vitro models is a critical step towards more accurately studying the biotransformation and reactivity of this compound.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment. biorxiv.orgbiorxiv.orgnih.gov For example, human HepG2 spheroids have been used to assess the metabolic responses to PAHs, demonstrating that longer exposure times in these 3D models can reveal metabolic disruptions not seen in shorter-term 2D studies. biorxiv.orgbiorxiv.org These models better mimic the cell-cell interactions and nutrient gradients of native tissues. nih.govnih.govresearchgate.net

Furthermore, microfluidic devices, particularly organ-on-a-chip (OOC) technology, are revolutionizing in vitro toxicology. oup.comnih.govmdpi.comnih.gov These systems allow for the co-culture of different cell types in a microenvironment with continuous perfusion, simulating organ-level physiology. oup.comnih.gov A liver-on-a-chip, for instance, can provide a more accurate assessment of xenobiotic metabolism and hepatotoxicity. mdpi.comk-state.eduresearchgate.net Multi-organ chips can even model the interplay between different organs in phenanthrene metabolism and toxicity. mdpi.commdpi.com

Key advancements in this area include:

3D Spheroid and Organoid Cultures: Utilizing liver, lung, and other relevant organoid models to study the metabolism and toxicity of this compound in a more contextually relevant manner. biorxiv.orgbiorxiv.orgnih.gov

Organ-on-a-Chip (OOC) Systems: Developing and employing single- and multi-organ chips to investigate the pharmacokinetics and pharmacodynamics of phenanthrene and its metabolites with greater physiological accuracy. oup.comnih.govnih.govk-state.edu

High-Throughput Screening Platforms: Integrating these advanced in vitro models into high-throughput screening formats to efficiently test the effects of this compound and identify potential therapeutic interventions. mdpi.com

Integration of Omics Technologies for Comprehensive Metabolic Profiling

To gain a holistic understanding of the cellular response to this compound, it is essential to move beyond the analysis of single endpoints. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful systems biology approach to unravel the complex metabolic pathways and toxicological mechanisms.

A pioneering study on the response of poplar trees to phenanthrene contamination demonstrated the power of a multi-omics approach. oup.com By integrating transcriptomics, proteomics, and metabolomics data, researchers were able to identify distinct molecular biomarkers and metabolic pathways that were affected at different phenanthrene concentrations. oup.com This approach can be applied to human in vitro models to create a comprehensive profile of the cellular perturbations caused by this compound.

Future research will leverage:

Transcriptomics: To identify changes in gene expression, particularly for metabolic enzymes and stress-response pathways, following exposure to this compound.

Proteomics: To quantify changes in protein expression, providing a direct link between genetic changes and cellular function.

Metabolomics: To profile the full spectrum of small-molecule metabolites, revealing alterations in metabolic pathways and identifying novel biomarkers of exposure and effect. oup.comresearchgate.net

Integrative Data Analysis: Employing sophisticated bioinformatics tools to integrate these large datasets and construct comprehensive models of the molecular networks perturbed by this compound. oup.com

Refined Computational Models for Predicting Complex Chemical and Enzymatic Transformations

Computational modeling has become an indispensable tool in toxicology and drug metabolism. For a compound like this compound, refined computational models can predict its formation, reactivity, and subsequent metabolic transformations, thereby reducing the need for extensive experimental testing.

Machine learning and artificial intelligence are driving significant advancements in this area. For example, the "enzymatic transformer," a sequence-to-sequence machine learning model, has been trained on vast databases of chemical reactions to predict the products of enzyme-catalyzed transformations with high accuracy. nih.gov Such models can be adapted to predict the specific outcomes of phenanthrene metabolism by various CYP isoforms.

Future directions in computational modeling include:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model the reaction mechanisms of CYP enzymes with phenanthrene at the atomic level, providing insights into the factors that determine regioselectivity and stereoselectivity.

Machine Learning Models: Developing and training advanced models like the enzymatic transformer to predict the full metabolic pathway of phenanthrene, including the formation and fate of this compound. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrating in vitro metabolic data and computational predictions into PBPK models to simulate the absorption, distribution, metabolism, and excretion (ADME) of phenanthrene in humans, thereby improving risk assessment.

Q & A

Basic Research Questions

Q. How is Phenanthrene-3,4-oxide synthesized and characterized in laboratory settings?

- Methodological Answer: Synthesis typically involves epoxidation of phenanthrene derivatives using enzymatic or chemical oxidation. For example, rat liver microsomes are used to metabolize benzo[c]phenanthrene to its diol epoxide form, mimicking metabolic activation pathways . Characterization employs HPLC with UV/Vis detection (as in for related PAH derivatives) and mass spectrometry to confirm structural integrity. Polarimetric analysis may distinguish stereoisomers of diol epoxides, critical for studying mutagenic activity .

Q. What analytical techniques are recommended for detecting this compound in environmental or biological samples?

- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives, while liquid chromatography-tandem MS (LC-MS/MS) offers higher sensitivity for polar metabolites like diol epoxides. For DNA adduct analysis, P-postlabeling or accelerator mass spectrometry quantifies covalent DNA modifications . Sample preparation often includes solid-phase extraction (SPE) using silica-based adsorbents, as described in for PAH isolation .

Advanced Research Questions

Q. What experimental models are used to assess the carcinogenic potential of this compound, and how do researchers control for metabolic variability?

- Methodological Answer: Mouse skin tumor initiation assays and newborn mouse pulmonary tumor models are standard in vivo systems (e.g., used these for benzo[c]phenanthrene diol epoxides). To address metabolic variability, researchers employ liver S9 fractions or transgenic mice with humanized cytochrome P450 enzymes. Co-administration of inhibitors like α-naphthoflavone (CYP1A1/1B1 blocker) isolates specific metabolic pathways .